benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Description
Benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate (hereafter referred to as the target compound) is a carbohydrate-derived carbamate with a complex stereochemical and functional group arrangement. Key characteristics include:
- Molecular formula: Likely C₁₅H₂₁NO₇ (inferred from stereoisomer data in ).
- Functional groups: A benzyl carbamate group, a methoxy substituent, and multiple hydroxyl/hydroxymethyl groups on a pyranose (oxane) ring.
- Stereochemistry: The stereospecific arrangement of hydroxyl groups (e.g., 2R,3R,4R,5S,6R in the stereoisomer CAS 4704-17-0 ) is critical for its physicochemical behavior.
Properties
IUPAC Name |
benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation and Oxane Ring Formation
The methoxyoxane ring is synthesized via Koenigs–Knorr glycosylation , where a glycosyl halide (e.g., glycosyl bromide) reacts with methanol in the presence of silver carbonate (Ag₂CO₃) or barium carbonate (BaCO₃) to form the α-methyl glycoside. For example, treatment of glycosyl bromide β-4 with Ag₂CO₃ yields methyl glucoside β-5 with >90% regioselectivity.
Carbamate Functionalization
The amino group on the oxane ring is protected using benzyl chloroformate under basic conditions. In a representative procedure:
- Dissolve the amino-oxane intermediate (10 mmol) in dry THF.
- Add triethylamine (2.2 eq) and Cbz-Cl (1.1 eq) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.
Yields range from 65–78% depending on the steric hindrance of the oxane substrate.
Hydroxyl Group Deprotection
Final deprotection of hydroxyl groups is achieved using hydrogenolysis (H₂/Pd-C) or acid hydrolysis (HCl/MeOH). For instance, hydrogenolysis of a tert-butyl-protected intermediate at 40 psi H₂ for 6 hours restores the dihydroxy groups with >95% efficiency.
Catalytic Methods for Carbamate Formation
Recent advances utilize iron(II)-anthra catalysts for one-pot carbamate synthesis from urea and benzyl alcohol:
| Condition | Parameter | Value |
|---|---|---|
| Catalyst | FeII(Anthra-Merf) | 0.025 g (0.0235 mmol) |
| Solvent | 1,4-Dioxane | 3.5 mL |
| Temperature | 120°C | 6.5 h |
| Yield | Benzyl carbamate | 89% |
This method eliminates the need for toxic phosgene derivatives, offering a sustainable alternative.
Protection-Deprotection Strategies
Regioselective protection of hydroxyl groups is critical to avoid side reactions. Comparative studies highlight:
| Protecting Group | Conditions | Selectivity | Yield |
|---|---|---|---|
| 4-tert-Butylbenzyl | 4-Nitrophenyl carbonate, DMF, Et₃N | C3-OH > C4-OH | 64% |
| 3,5-Di-tert-butyl-4-methoxybenzyl | K₂CO₃, MeCN | C2-OH > C6-OH | 48% |
| Trichloroacetyl | Ac₂O, pyridine | C4-OH > C6-OH | 72% |
The 4-tert-butylbenzyl group demonstrates superior solubility in organic solvents (e.g., DCM, THF), facilitating subsequent modifications.
Analytical Characterization
Critical spectral data for intermediates and the final product include:
Chemical Reactions Analysis
Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies indicate that benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate exhibits anti-inflammatory properties. It may interact with enzymes involved in inflammatory pathways, potentially modulating the body's response to inflammation. This interaction could be crucial for developing new anti-inflammatory drugs.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. Its structural similarities to bioactive glycosides imply that it could interfere with tumor growth mechanisms or enhance apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways influenced by this compound and its efficacy as an anticancer agent.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Anti-inflammatory Mechanisms : A study evaluated its effects on cytokine production in human cell lines, showing a reduction in pro-inflammatory cytokines when treated with this compound.
- Anticancer Activity : Another research focused on its impact on cancer cell lines, revealing that it inhibited cell proliferation effectively at certain concentrations.
- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the hydroxymethyl groups significantly affect its biological activity, suggesting avenues for optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other positions on the glucopyranoside backbone . This selective reactivity is crucial in the synthesis of complex glycosylated molecules . The compound’s effects are mediated through its ability to participate in glycosylation reactions, which are essential in various biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analogues Identified
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate (CAS 7474-40-0)
- Molecular formula: C₁₄H₁₉NO₇ .
- Functional differences : Lacks the methoxy group at position 2 but includes an additional hydroxyl group at position 2.
- Hydrogen bonding: 5 hydrogen bond donors and 7 acceptors , compared to the target compound’s 5 donors and 7 acceptors.
Benzyl ((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate (CAS 4704-17-0)
- Molecular formula: C₁₅H₂₁NO₇ .
- Key similarity : Shares the methoxy and hydroxyl/hydroxymethyl substituents but differs in stereochemical configuration (e.g., 2R vs. unspecified in the target compound).
Comparative Analysis Table
Functional and Reactivity Differences
Methoxy vs. The absence of a hydroxyl group at position 2 in the target compound may reduce its susceptibility to oxidation or glycosylation reactions.
Stereochemical Variations :
- The stereoisomer (CAS 4704-17-0) shares the methoxy and hydroxyl substituents but with defined stereochemistry (2R,3R,4R,5S,6R), which could lead to divergent binding affinities in chiral environments .
Synthetic Utility :
Research Implications and Gaps
- Synthetic Applications : The methoxy group in the target compound could make it a more stable intermediate than its hydroxyl-rich analogues in multi-step syntheses .
- Data Limitations : Structural details for the exact target compound (e.g., CAS number, crystallographic data) are incomplete in the provided evidence, necessitating further experimental validation.
Biological Activity
Benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21NO7
- Molecular Weight : 327.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests that it may function as a glycosylated agent, potentially influencing glycosylation processes in cells. This interaction can lead to modulation of enzymatic activities and cell signaling pathways, which are crucial for various physiological processes.
Antimicrobial Activity
Research has shown that derivatives of carbamate compounds exhibit notable antimicrobial properties. For instance, studies on related phenylcarbamates have demonstrated moderate cytotoxicity against specific cancer cell lines (e.g., A549) and significant inhibitory effects against Mycobacterium tuberculosis (Mtb) strains. The structure of this compound suggests it may possess similar antimicrobial efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzyl Carbamate Derivative | 10 | Moderate activity against Mtb |
| 3-Hydroxyphenylcarbamate | 2.5 | Good inhibitory activity against Mtb |
Cytotoxicity Studies
In vitro studies have indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines. The cytotoxicity is often measured using the MTT assay or similar methodologies, where the compound's ability to inhibit cell proliferation is quantified.
Case Studies and Research Findings
- Antitubercular Efficacy : A study highlighted the effectiveness of related carbamate compounds in inhibiting the growth of Mtb in both in vitro and in vivo settings. For example, compound 3l showed a significant reduction in bacterial load in mouse models infected with Mtb after oral administration .
- Cytotoxicity Assessments : Research into the cytotoxic properties of this compound has revealed that modifications to its structure can enhance or diminish its efficacy against cancer cell lines such as A549 .
Future Directions
Further research is necessary to fully elucidate the biological activities of this compound. Potential areas for future investigation include:
- Structural Modifications : Exploring how changes in chemical structure affect biological activity.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cellular processes.
- In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic potential and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate, and how can purity be optimized?
- Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and a substituted oxane derivative. Glycosylation or protection/deprotection strategies (e.g., benzyl or methoxy groups) are critical for regioselectivity . Purification involves reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography. Purity (>95%) is confirmed by LC-MS and ¹H/¹³C NMR .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm hydroxyl, methoxy, and carbamate groups (e.g., δ 4.5–5.5 ppm for anomeric protons in oxane rings) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., [M+Na]⁺ or [M-H]⁻ ions) .
- X-ray Diffraction : For absolute stereochemistry, single-crystal X-ray analysis is recommended if crystallizable .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology : Stability studies under varying pH (4–9), temperature (4°C to 40°C), and humidity (desiccated vs. ambient) reveal degradation pathways. Hydroxyl groups may oxidize; store at −20°C under nitrogen . Thermal stability is assessed via TGA/DSC, with decomposition points >200°C observed in similar carbamates .
Advanced Research Questions
Q. How can enzymatic interactions with glycosidases or oxidoreductases be studied for this compound?
- Methodology : Use kinetic assays with β-glucosidases or FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum enzymes). Monitor hydrolysis rates via UV-Vis (e.g., p-nitrophenol release) or HPLC. Molecular docking (AutoDock Vina) predicts binding affinities using DFT-optimized geometries (B3LYP/6-31G*) .
Q. What crystallographic strategies are effective for resolving its 3D structure in enzyme complexes?
- Methodology : Co-crystallize with target enzymes (e.g., oxidoreductases) using fragment screening. Soak crystals in 20–30 mM compound solutions and collect data at synchrotrons (1.0–1.5 Å resolution). Refinement in PHENIX or COOT validates ligand placement .
Q. How should researchers address contradictions in reported biological activity or synthetic yields?
- Methodology : Cross-validate assays using standardized protocols (e.g., fixed pH, temperature). For synthetic discrepancies, analyze byproducts via LC-MS/MS and optimize protecting groups (e.g., replace benzyl with p-nitrobenzyl carbamates for stability) . Contradictions in enzymatic inhibition may arise from analog impurities; use preparative HPLC to isolate stereoisomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
